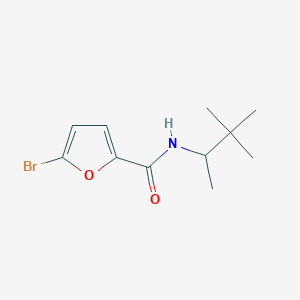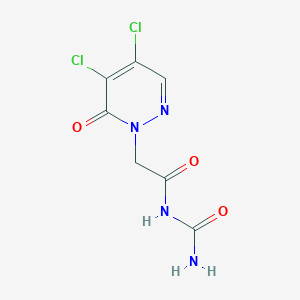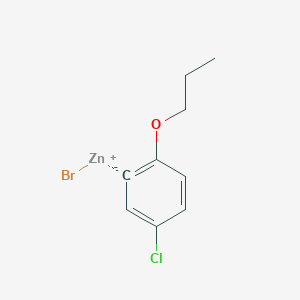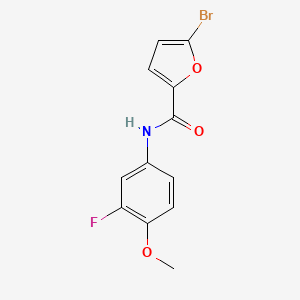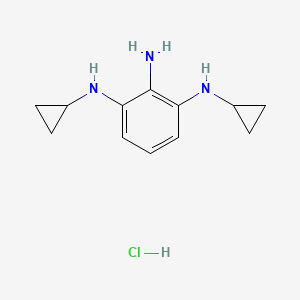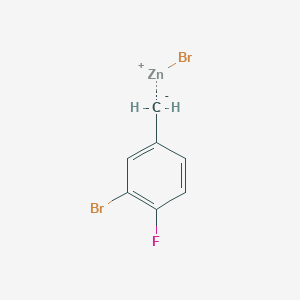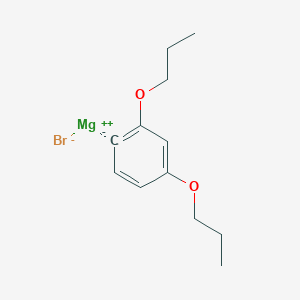
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide: is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a methyl group, connected via a thioether linkage to a propanamide moiety bearing a methylcarbamoyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with ammonia to introduce the amino group.
Thioether Formation: The amino-substituted pyrimidine is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, under basic conditions to form the thioether linkage.
Amidation: The resulting thioether intermediate is subjected to amidation with methyl isocyanate to introduce the methylcarbamoyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The thioether linkage in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidines.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
- Explored for its antimicrobial properties.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether linkage and the carbamoyl group play crucial roles in its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biochemical pathways.
相似化合物的比较
4-Amino-6-methylpyrimidine: Shares the pyrimidine core but lacks the thioether and carbamoyl functionalities.
N-(Methylcarbamoyl)propanamide: Contains the carbamoyl group but lacks the pyrimidine ring and thioether linkage.
3-Mercaptopropanoic acid: Contains the thiol group but lacks the pyrimidine ring and carbamoyl group.
Uniqueness:
- The combination of the pyrimidine ring, thioether linkage, and carbamoyl group in 3-((4-Amino-6-methylpyrimidin-2-yl)thio)-N-(methylcarbamoyl)propanamide provides unique chemical properties and reactivity.
- Its structural features allow for diverse interactions with biological targets, making it a versatile compound for research and development.
属性
分子式 |
C10H15N5O2S |
|---|---|
分子量 |
269.33 g/mol |
IUPAC 名称 |
3-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C10H15N5O2S/c1-6-5-7(11)14-10(13-6)18-4-3-8(16)15-9(17)12-2/h5H,3-4H2,1-2H3,(H2,11,13,14)(H2,12,15,16,17) |
InChI 键 |
BJBFCRLYJQBYSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC(=O)NC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





